molecular formula C19H14N8O4 B11700041 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11700041
M. Wt: 418.4 g/mol
InChI Key: LXAZQAAQDVVTIH-ZVBGSRNCSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including oxadiazole, benzodioxole, triazole, and carbohydrazide

Preparation Methods

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Condensation: It can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway chosen .

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxadiazole and triazole rings are known to interact with biological macromolecules, potentially disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Similar compounds to 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE include:

These compounds share similar functional groups but differ in their specific applications and properties, highlighting the uniqueness of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE.

Properties

Molecular Formula

C19H14N8O4

Molecular Weight

418.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H14N8O4/c20-17-18(25-31-24-17)27-16(12-4-2-1-3-5-12)15(22-26-27)19(28)23-21-9-11-6-7-13-14(8-11)30-10-29-13/h1-9H,10H2,(H2,20,24)(H,23,28)/b21-9+

InChI Key

LXAZQAAQDVVTIH-ZVBGSRNCSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=C(N(N=N3)C4=NON=C4N)C5=CC=CC=C5

Origin of Product

United States

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